Calcium Channel Binding Affinity: (+)-Emopamil vs. (-)-Enantiomer and Verapamil Analogs
(+)-Emopamil exhibits negligible calcium channel antagonism relative to its (-)-enantiomer and structurally related phenylalkylamines. In isolated perfused rat brain models, (+)-emopamil at concentrations of 1 and 10 µmol/L failed to restore postischemic high-energy phosphate levels, whereas the (-)-enantiomer and racemic mixture were fully effective at 1 µmol/L [1]. This functional inactivity aligns with receptor binding data showing that (S)-emopamil (the pharmacologically active enantiomer) has a Ki of 38 nmol/L at the verapamil binding site, comparable to verapamil (Ki = 49 nmol/L) and gallopamil (Ki = 27 nmol/L) [2].
| Evidence Dimension | Functional calcium channel blockade in postischemic energy metabolism restoration |
|---|---|
| Target Compound Data | Ineffective at 1 µmol/L and 10 µmol/L |
| Comparator Or Baseline | (-)-Emopamil: Effective at 1 µmol/L; Racemic emopamil: Effective at 1 µmol/L |
| Quantified Difference | Complete loss of activity for (+)-enantiomer |
| Conditions | Isolated perfused rat brain, postischemic energy metabolism assay |
Why This Matters
This stark stereoselectivity makes (+)-emopamil an essential inactive enantiomer control for validating that observed pharmacological effects in calcium channel studies are stereospecific rather than non-specific.
- [1] Weber J, et al. Effects of phenylalkylamine calcium entry blockers on postischemic energy metabolism in the isolated perfused rat brain: stereoselective action of emopamil. Pharmacology. 1988;36(5):309-17. doi: 10.1159/000138411. PMID: 2458606. View Source
- [2] Hofmann HP, Raschack M, Unger L. (S)-emopamil, a novel calcium and serotonin antagonist for the treatment of cerebrovascular disorders. 1st communication: pharmacological profile. Arzneimittelforschung. 1989 Mar;39(3):304-8. PMID: 2757655. View Source
